![molecular formula C20H22N4O2S B2692634 2-(1-methyl-1H-indol-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)thiazole-4-carboxamide CAS No. 1171560-55-6](/img/structure/B2692634.png)
2-(1-methyl-1H-indol-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)thiazole-4-carboxamide
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Description
2-(1-methyl-1H-indol-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
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Scientific Research Applications
Potential Cannabinoid Receptor Activity
Compounds with thiazolylindole structures, similar to the queried chemical, have been identified for the first time in Germany and suggested to have potential cannabinoid receptor activity. This discovery opens up research avenues into the therapeutic potential of such compounds in modulating cannabinoid receptor-mediated pathways (Westphal et al., 2015).
Cardiotonic Activity
Research into 2-phenylthiazolidine derivatives, which share structural motifs with the queried compound, has explored their use as cardiotonic agents. These studies have highlighted the modifications in the thiazolidine moiety and their impact on cardiotonic activity, offering insights into their potential therapeutic applications (Nate et al., 1987).
Antimicrobial and Anti-inflammatory Properties
The synthesis of compounds containing thiazole and oxazole moieties, such as 2-(pyrrolidinyl)thiazole-4-carboxylic acids, has demonstrated moderate antibacterial activity against various pathogens. These findings support the potential use of thiazole-containing compounds in developing new antimicrobial agents (Stanchev et al., 1999). Similarly, new series of thiadiazoles have shown significant anti-inflammatory activity, suggesting their utility in creating anti-inflammatory therapeutics (Maddila et al., 2016).
Synthesis and Biological Activity Predictions
Studies on the synthesis of polycyclic systems containing oxadiazole rings, akin to structural elements in the queried compound, have not only detailed their chemical synthesis but also presented predictions on their biological activities. Such predictive analyses are crucial for guiding future research and development of therapeutics (Kharchenko et al., 2008).
properties
IUPAC Name |
2-(1-methylindol-2-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-23-16-7-3-2-6-14(16)12-17(23)20-22-15(13-27-20)19(26)21-9-5-11-24-10-4-8-18(24)25/h2-3,6-7,12-13H,4-5,8-11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFMMNAMYKZTJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NCCCN4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-indol-2-yl)-N-(3-(2-oxopyrrolidin-1-yl)propyl)thiazole-4-carboxamide |
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